Ac-Val-Tyr-Lys-NH2

Catalog No.
S12864718
CAS No.
M.F
C22H35N5O5
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Val-Tyr-Lys-NH2

Product Name

Ac-Val-Tyr-Lys-NH2

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

Molecular Formula

C22H35N5O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C22H35N5O5/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32)/t17-,18-,19-/m0/s1

InChI Key

VIULYHSIQIIJLZ-FHWLQOOXSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Ac-Val-Tyr-Lys-NH2 is a synthetic peptide composed of three amino acids: valine, tyrosine, and lysine. It features an acetyl group at the N-terminus and an amide group at the C-terminus, which contribute to its stability and solubility in biological environments. The molecular formula for Ac-Val-Tyr-Lys-NH2 is C22H35N5O5C_{22}H_{35}N_{5}O_{5} . This compound is significant in biochemical research due to its structural properties and potential biological activities.

, including:

  • Oxidation: The tyrosine residue can be oxidized, leading to products such as dityrosine. Common oxidizing agents include hydrogen peroxide .
  • Reduction: Reduction reactions may target peptide bonds or specific amino acid residues, utilizing agents like dithiothreitol or sodium borohydride .
  • Substitution: The amino group of the lysine residue can undergo substitution reactions, which can be facilitated by acyl chlorides or isocyanates .

These reactions are crucial for modifying the peptide for specific applications in research and therapeutics.

Ac-Val-Tyr-Lys-NH2 exhibits biological activity primarily through its interactions with cellular receptors and enzymes. The peptide's sequence allows it to bind effectively through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can influence various signaling pathways and enzymatic reactions, making it a candidate for therapeutic applications in treating diseases related to protein misfolding or aggregation .

The synthesis of Ac-Val-Tyr-Lys-NH2 is typically achieved using solid-phase peptide synthesis (SPPS). This method involves:

  • Coupling: Protected amino acids are sequentially added to a solid resin using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  • Deprotection: Protecting groups are removed using trifluoroacetic acid.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified via high-performance liquid chromatography .

This method allows for precise control over the peptide sequence and high purity in the final product.

Ac-Val-Tyr-Lys-NH2 has diverse applications across various fields:

  • Biochemistry: Used as a model compound to study peptide synthesis and modifications.
  • Pharmacology: Investigated for its potential as a therapeutic agent, particularly in neurodegenerative diseases where protein aggregation occurs.
  • Material Science: Explored for developing peptide-based materials due to its unique properties .

Studies have shown that Ac-Val-Tyr-Lys-NH2 interacts with specific molecular targets, which may include receptors involved in cellular signaling pathways. Its ability to modulate these interactions positions it as a valuable tool in understanding cellular mechanisms and developing new therapeutic strategies .

Several compounds share structural similarities with Ac-Val-Tyr-Lys-NH2, including:

  • Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A longer peptide with diverse amino acid composition.
  • Ac-Lys-Tyr-Cys-NH2: Another peptide that includes lysine and tyrosine but differs in sequence and functional properties.

Uniqueness

What sets Ac-Val-Tyr-Lys-NH2 apart from these similar compounds is its specific sequence that enhances its binding affinity to certain targets while minimizing interaction with others. This selectivity could lead to more targeted therapeutic strategies in treating conditions like neurodegenerative diseases without exacerbating related pathologies .

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

449.26381923 g/mol

Monoisotopic Mass

449.26381923 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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